Cas no 915213-54-6 (Ethyl 2-(4,4-difluorocyclohexyl)acetate)

Ethyl 2-(4,4-difluorocyclohexyl)acetate structure
915213-54-6 structure
Product Name:Ethyl 2-(4,4-difluorocyclohexyl)acetate
CAS No:915213-54-6
MF:C10H16F2O2
MW:206.229650497437
MDL:MFCD18909256
CID:2093800
PubChem ID:59304597
Update Time:2024-10-26

Ethyl 2-(4,4-difluorocyclohexyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(4,4-difluorocyclohexyl)acetate
    • Cyclohexaneacetic acid, 4,4-difluoro-, ethyl ester
    • (4,4-DIFLUORO-CYCLOHEXYL)-ACETIC ACID ETHYL ESTER
    • GZWGGXBBJGJHBC-UHFFFAOYSA-N
    • C10H16F2O2
    • 4019AJ
    • AB76211
    • Ethyl2-(4,4-Difluorocyclohexyl)acetate
    • AK167722
    • SY037545
    • 4,4-Difluorocyclohexaneacetic acid ethyl ester
    • Ethyl 4,4-difluorocyclohexaneacetate (ACI)
    • AC-29604
    • MFCD18909256
    • Ethyl 2-(4 pound not4-difluorocyclohexyl)acetate
    • SCHEMBL2778453
    • DS-9564
    • DA-40582
    • AKOS023601173
    • 915213-54-6
    • Y10414
    • MDL: MFCD18909256
    • Inchi: 1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3
    • InChI Key: GZWGGXBBJGJHBC-UHFFFAOYSA-N
    • SMILES: O=C(CC1CCC(F)(F)CC1)OCC

Computed Properties

  • Exact Mass: 206.11183607g/mol
  • Monoisotopic Mass: 206.11183607g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 2.5

Experimental Properties

  • Boiling Point: 222.9±10.0℃ at 760 mmHg

Ethyl 2-(4,4-difluorocyclohexyl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E916698-10mg
Ethyl 2-(4,4-difluorocyclohexyl)acetate
915213-54-6
10mg
$ 50.00 2022-06-05
TRC
E916698-50mg
Ethyl 2-(4,4-difluorocyclohexyl)acetate
915213-54-6
50mg
$ 115.00 2022-06-05
TRC
E916698-100mg
Ethyl 2-(4,4-difluorocyclohexyl)acetate
915213-54-6
100mg
$ 185.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZD989-50mg
Ethyl 2-(4,4-difluorocyclohexyl)acetate
915213-54-6 97%
50mg
144.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZD989-200mg
Ethyl 2-(4,4-difluorocyclohexyl)acetate
915213-54-6 97%
200mg
247.0CNY 2021-07-12
Apollo Scientific
PC510248-250mg
Ethyl 2-(4,4-Difluorocyclohexyl)acetate
915213-54-6
250mg
£245.00 2023-08-31
Apollo Scientific
PC510248-1g
Ethyl 2-(4,4-Difluorocyclohexyl)acetate
915213-54-6
1g
£595.00 2023-08-31
Chemenu
CM133408-1g
ethyl 2-(4,4-difluorocyclohexyl)acetate
915213-54-6 95%+
1g
$*** 2023-05-29
Chemenu
CM133408-5g
ethyl 2-(4,4-difluorocyclohexyl)acetate
915213-54-6 95%+
5g
$*** 2023-05-29
Chemenu
CM133408-250mg
ethyl 2-(4,4-difluorocyclohexyl)acetate
915213-54-6 95%+
250mg
$*** 2023-05-29

Ethyl 2-(4,4-difluorocyclohexyl)acetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Reference
Aiming to Miss a Moving Target: Bromo and Extra Terminal Domain (BET) Selectivity in Constrained ATAD2 Inhibitors
Bamborough, Paul ; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8321-8336

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Reference
A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources
Lee, Sumin; et al, Journal of the American Chemical Society, 2019, 141(32), 12536-12540

Production Method 3

Reaction Conditions
1.1 Solvents: Toluene ;  16 h, 100 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Reference
Aiming to Miss a Moving Target: Bromo and Extra Terminal Domain (BET) Selectivity in Constrained ATAD2 Inhibitors
Bamborough, Paul ; et al, Journal of Medicinal Chemistry, 2018, 61(18), 8321-8336

Production Method 4

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Lithium chloride Solvents: Acetonitrile ;  30 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Reference
A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources
Lee, Sumin; et al, Journal of the American Chemical Society, 2019, 141(32), 12536-12540

Ethyl 2-(4,4-difluorocyclohexyl)acetate Raw materials

Ethyl 2-(4,4-difluorocyclohexyl)acetate Preparation Products

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd